1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride
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Overview
Description
1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives It is characterized by the presence of a dimethylaminoethyl group attached to the pyrazole ring, along with a carboxylic acid group that is converted to its hydrochloride salt form
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by the dimethylaminoethyl moiety.
Conversion to Hydrochloride Salt: The final step involves the conversion of the carboxylic acid group to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or sulfonates under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced solubility or stability.
Biological Studies: The compound can be used in studies investigating the interactions of pyrazole derivatives with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The dimethylaminoethyl group can enhance the compound’s ability to cross biological membranes, allowing it to reach intracellular targets. Once inside the cell, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid: This compound is similar but lacks the hydrochloride salt form.
1-[2-(dimethylamino)ethyl]-1H-pyrazole-4-carboxylic acid: This isomer has the carboxylic acid group at a different position on the pyrazole ring.
1-[2-(dimethylamino)ethyl]-1H-pyrazole-5-carboxylic acid: Another isomer with the carboxylic acid group at yet another position.
Uniqueness: 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride is unique due to its specific structural configuration, which can influence its reactivity and interactions with biological targets. The presence of the hydrochloride salt form can also enhance its solubility and stability, making it more suitable for certain applications.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]pyrazole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-10(2)5-6-11-4-3-7(9-11)8(12)13;/h3-4H,5-6H2,1-2H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVVGVNCGNIHIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=CC(=N1)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909325-45-6 |
Source
|
Record name | 1-[2-(dimethylamino)ethyl]-1H-pyrazole-3-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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